molecular formula C19H20N2O5S B2609802 N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide CAS No. 1706387-08-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Cat. No.: B2609802
CAS No.: 1706387-08-7
M. Wt: 388.44
InChI Key: CSFYKBZIONFTGK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzo[d][1,3]dioxole moiety, a phenylsulfonyl group, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole structure, the introduction of the phenylsulfonyl group, and the construction of the pyrrolidine ring. Common synthetic routes may involve:

    Pd-catalyzed arylation: This step is crucial for setting up the benzo[d][1,3]dioxole framework.

    Noyori asymmetric hydrogenation: This method is used to achieve high enantioselectivity.

    Aza-Michael addition: This reaction introduces the nitrogen-containing pyrrolidine ring.

    Bischler–Napieralski reaction: This step helps in the cyclization process.

    N-arylation: This reaction introduces the aryl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.

    Reduction: This reaction can reduce the sulfonyl group to a sulfide.

    Substitution: This reaction can replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce thiol derivatives.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-14-8-9-17-18(11-14)26-13-25-17)21-10-4-5-15(21)12-27(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYKBZIONFTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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